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molecular formula C18H12ClNO3S B8466073 2-(Benzenesulfonyl)-3-(2-chlorobenzoyl)pyridine

2-(Benzenesulfonyl)-3-(2-chlorobenzoyl)pyridine

Cat. No. B8466073
M. Wt: 357.8 g/mol
InChI Key: CQFZPZLDLNMGAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08772496B2

Procedure details

A solution of 1.3 eq of diisopropylamine (based on 2-benzenesulfonyl pyridine) in 5 volumes of THF in a mechanically stirred 3-necked flask is cooled to −70 to −75° C. To this solution is added 1.05 eq of n-butyllithium (1.6M in hexanes) at such a rate as to maintain the temperature below −60° C. The light yellow solution is stirred at −60 to −70° C. for 30 minutes. Once the temperature has cooled back down to −60 to −65° C., 1.0 eq of 2-benzene-sulfonyl pyridine, as a solution in 3 volumes of THF, is added at the fastest rate that will maintain the reaction temperature under −60° C. A yellow suspension forms during the addition that becomes yellow-orange upon longer stirring. This mixture is stirred for 3 hours at −60 to −75° C., and then 1.06 eq of 2-chlorobenzaldehyde, as a solution in 1 volume of THF, is added dropwise at a sufficient rate to keep the temperature under −55° C. The suspension gradually turns orange-red, thins out, and then becomes a clear red solution. The reaction mixture is allowed to stir at −60 to −70° C. for 1 hour, 3N aqueous HCl (7 volumes) is added over 20-30 minutes, and the temperature is allowed to exotherm to 0-10° C. The color largely disappears, leaving a biphasic yellow solution. The solution is warmed to at least 10° C., the layers are separated, and the aqueous layer is back-extracted with 10 volumes of ethyl acetate. The combined organic layers are washed with 10 volumes of saturated sodium bicarbonate solution and concentrated to about 2 volumes. Ethyl acetate (10 volumes) is added, and the solution is once again concentrated to 2 volumes. The thick solution is allowed to stand overnight and is taken to the next step with no purification of the crude alcohol intermediate. The crude alcohol intermediate is transferred to a 3-necked flask with enough ethyl acetate to make the total solution about 10 volumes. The yellow solution is treated with 3.2 volumes of 10% aqueous (w/w) potassium bromide, followed by 0.07 eq of 2,2,6,6-Tetramethylpiperidine-N-oxide (TEMPO). The orange mixture is cooled to 0-5° C. and treated with a solution of 1.25 eq of sodium bicarbonate in 12% w/w sodium hypochlorite (9 volumes) and 5 volumes of water over 30-60 minutes while allowing the temperature to exotherm to a maximum of 20° C. The mixture turns dark brown during the addition, but becomes yellow, and a thick precipitate forms. The biphasic light yellow mixture is allowed to stir at ambient temperature for 1-3 hours, at which time the reaction is generally completed. The biphasic mixture is cooled to 0-5° C. and stirred for 3 hours at that temperature. The solid is filtered off, washed with 4 volumes of cold ethyl acetate, followed by 4 volumes of water, and dried in vacuo at 45° C. to constant weight. Typical yield is 80-83% with a purity of greater than 98%. 1H NMR (600 MHz, CDCl3-d) δ ppm 7.38 (td, J=7.52, 1.28 Hz, 1H) 7.47 (dd, J=7.80, 1.30 Hz, 1H) 7.51 (td, J=7.79, 1.60 Hz, 1H) 7.51 (t, J=7.89 Hz, 2H) 7.50-7.54 (m, J=7.75, 4.63 Hz, 1H) 7.60 (t, J=7.43 Hz, 1H) 7.73 (dd, J=7.75, 1.60 Hz, 1H) 7.81 (dd, J=7.79, 1.56 Hz, 1H) 8.00 (dd, J=8.44, 1.10 Hz, 2H) 8.76 (dd, J=4.63, 1.61 Hz, 1H).
Quantity
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Identifiers

REACTION_CXSMILES
C(NC(C)C)(C)C.C([Li])CCC.[C:13]1([S:19]([C:22]2[CH:27]=[CH:26][CH:25]=[CH:24][N:23]=2)(=[O:21])=[O:20])[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1.[Cl:28][C:29]1[CH:36]=[CH:35][CH:34]=[CH:33][C:30]=1[CH:31]=[O:32].Cl.CC1(C)CCCC(C)(C)[NH+]1[O-].C(=O)(O)[O-].[Na+].Cl[O-].[Na+]>O.C1COCC1>[C:13]1([S:19]([C:22]2[C:27]([C:31]([C:30]3[CH:33]=[CH:34][CH:35]=[CH:36][C:29]=3[Cl:28])=[O:32])=[CH:26][CH:25]=[CH:24][N:23]=2)(=[O:20])=[O:21])[CH:14]=[CH:15][CH:16]=[CH:17][CH:18]=1 |f:6.7,8.9|

Inputs

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Type
reactant
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C1(=CC=CC=C1)S(=O)(=O)C1=NC=CC=C1
Name
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Type
solvent
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Step Four
Name
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Name
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Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-65 (± 5) °C
Stirring
Type
CUSTOM
Details
The light yellow solution is stirred at −60 to −70° C. for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to maintain the temperature below −60° C
ADDITION
Type
ADDITION
Details
is added at the fastest rate that
TEMPERATURE
Type
TEMPERATURE
Details
will maintain the reaction temperature under −60° C
ADDITION
Type
ADDITION
Details
A yellow suspension forms during the addition
STIRRING
Type
STIRRING
Details
upon longer stirring
STIRRING
Type
STIRRING
Details
This mixture is stirred for 3 hours at −60 to −75° C.
Duration
3 h
CUSTOM
Type
CUSTOM
Details
under −55° C
STIRRING
Type
STIRRING
Details
to stir at −60 to −70° C. for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
to exotherm to 0-10° C
CUSTOM
Type
CUSTOM
Details
leaving a biphasic yellow solution
TEMPERATURE
Type
TEMPERATURE
Details
The solution is warmed to at least 10° C.
CUSTOM
Type
CUSTOM
Details
the layers are separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer is back-extracted with 10 volumes of ethyl acetate
WASH
Type
WASH
Details
The combined organic layers are washed with 10 volumes of saturated sodium bicarbonate solution
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to about 2 volumes
ADDITION
Type
ADDITION
Details
Ethyl acetate (10 volumes) is added
CONCENTRATION
Type
CONCENTRATION
Details
the solution is once again concentrated to 2 volumes
WAIT
Type
WAIT
Details
to stand overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
is taken to the next step with no purification of the crude alcohol intermediate
CUSTOM
Type
CUSTOM
Details
The crude alcohol intermediate is transferred to a 3-necked flask with enough ethyl acetate
ADDITION
Type
ADDITION
Details
The yellow solution is treated with 3.2 volumes of 10% aqueous (w/w) potassium bromide
TEMPERATURE
Type
TEMPERATURE
Details
The orange mixture is cooled to 0-5° C.
CUSTOM
Type
CUSTOM
Details
to exotherm to a maximum of 20° C
ADDITION
Type
ADDITION
Details
The mixture turns dark brown during the addition
STIRRING
Type
STIRRING
Details
to stir at ambient temperature for 1-3 hours, at which time the reaction
Duration
2 (± 1) h
TEMPERATURE
Type
TEMPERATURE
Details
The biphasic mixture is cooled to 0-5° C.
STIRRING
Type
STIRRING
Details
stirred for 3 hours at that temperature
Duration
3 h
FILTRATION
Type
FILTRATION
Details
The solid is filtered off
WASH
Type
WASH
Details
washed with 4 volumes of cold ethyl acetate
CUSTOM
Type
CUSTOM
Details
dried in vacuo at 45° C. to constant weight

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
C1(=CC=CC=C1)S(=O)(=O)C1=NC=CC=C1C(=O)C1=C(C=CC=C1)Cl
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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